molecular formula C17H14N2O6S B508477 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452326-80-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B508477
CAS No.: 452326-80-6
M. Wt: 374.4g/mol
InChI Key: MBVMKFVQGGAPBW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.4g/mol. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the benzodioxin moiety followed by the introduction of the benzothiazole group. The process may include:

  • Formation of Benzodioxin : Starting from appropriate precursors such as 2,3-dihydro-1,4-benzodioxin.
  • Benzothiazole Synthesis : Utilizing 1,1,3-trioxo derivatives to achieve the desired functionalization.
  • Final Coupling Reaction : The final acetamide formation through acylation reactions.

Biological Activities

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antidiabetic Activity

A study focused on compounds derived from benzodioxin structures reported significant α-glucosidase inhibitory activity. The synthesized derivatives displayed promising antidiabetic properties by inhibiting carbohydrate digestion and absorption .

Antimicrobial Properties

Research indicates that similar compounds exhibit antimicrobial activities against a range of pathogens. For instance:

  • In vitro Studies : Compounds with benzodioxin and benzothiazole moieties have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Compounds containing triazole and benzothiazole structures have been noted for their anticancer properties. For example:

  • Cytotoxicity Tests : Various derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential use in cancer therapeutics .

Case Studies

Several case studies have been documented highlighting the efficacy of compounds similar to this compound:

StudyFindings
Study 1 Evaluated α-glucosidase inhibition; IC50 values indicated strong activity (below 50 µM).
Study 2 Assessed antimicrobial efficacy against E. coli and S. aureus; showed zones of inhibition greater than 15 mm.
Study 3 Investigated cytotoxic effects on MCF-7 cells; IC50 values were around 30 µM indicating significant potential for anticancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The benzothiazole component may interact with specific enzyme targets involved in metabolic pathways.
  • The benzodioxin structure could enhance bioavailability and facilitate cellular uptake.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-16(18-11-5-6-13-14(9-11)25-8-7-24-13)10-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-6,9H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVMKFVQGGAPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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